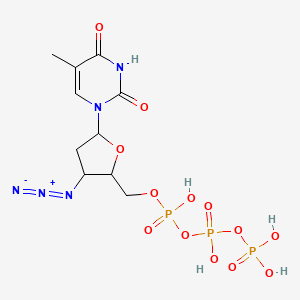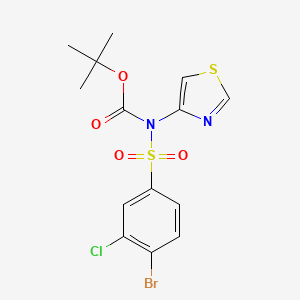![molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a difluorophenyl group attached to a phenylmethylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and benzylamine.
Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2,6-difluorophenyl)benzyl chloride.
Amination: The intermediate 4-(2,6-difluorophenyl)benzyl chloride is then reacted with methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- {[4-(2,6-Dichlorophenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Dimethylphenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Difluorophenyl)phenyl]ethyl}(methyl)amine
Uniqueness
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
特性
分子式 |
C14H13F2N |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3 |
InChIキー |
XCFCQSAOGZUTSB-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)


![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)



![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)





![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
